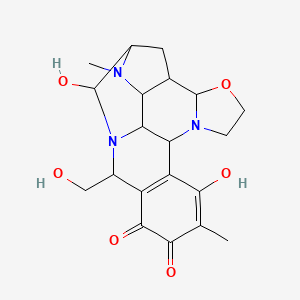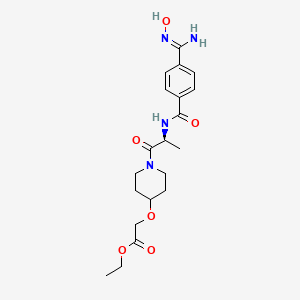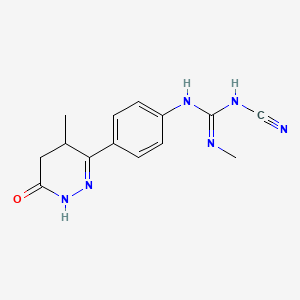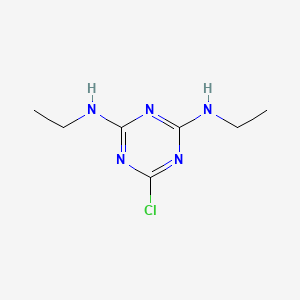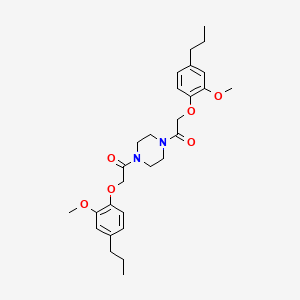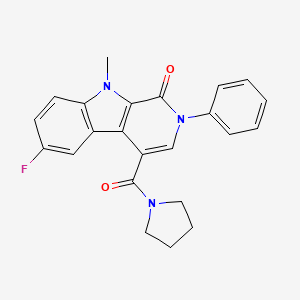
SL-651498
Vue d'ensemble
Description
SL 651498 is a compound known for its anxiolytic and anticonvulsant properties. It is structurally related to β-carboline derivatives such as abecarnil and gedocarnil. Unlike benzodiazepine drugs, SL 651498 is classified as a nonbenzodiazepine anxiolytic due to its distinct chemical structure .
Applications De Recherche Scientifique
SL 651498 has several scientific research applications, including:
Chemistry: Used as a model compound for studying GABA receptor agonists.
Biology: Investigated for its effects on GABA receptors in various biological systems.
Medicine: Explored as a potential treatment for generalized anxiety disorder and muscle spasms.
Industry: Utilized in the development of new anxiolytic and anticonvulsant drugs.
Orientations Futures
The future directions for research on this compound could involve further investigation of its biological activities, particularly its inhibitory effects on FGFR1, 2, and 3 . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting area of future research .
Mécanisme D'action
SL 651498 acts as a subtype-selective GABA A receptor agonist. It functions as a full agonist at α2 and α3 subtypes and as a partial agonist at α1 and α5 subtypes. This selective efficacy allows it to exert anxiolytic effects without significant sedation or impairment of cognitive functions .
Analyse Biochimique
Biochemical Properties
SL-651498 is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 GABAA receptors, and as a partial agonist at α1 and α5 GABAA receptors . This interaction with GABAA receptors suggests that this compound may influence the function of these receptors, potentially affecting the transmission of inhibitory signals in the nervous system .
Cellular Effects
In cellular processes, this compound has been observed to have primarily anxiolytic effects . Some sedation, ataxia, and muscle relaxant effects are observed at higher doses . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GABAA receptors . As a full agonist of α2 and α3 GABAA receptors and a partial agonist of α1 and α5 GABAA receptors, this compound can modulate the activity of these receptors, potentially influencing the transmission of inhibitory signals in the nervous system .
Dosage Effects in Animal Models
In animal studies, this compound has been observed to elicit anxiolytic-like activity similar to that of diazepam . It induced muscle weakness, ataxia, or sedation at doses much higher than those producing anxiolytic-like activity . This suggests that the effects of this compound may vary with different dosages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SL 651498 involves several steps, including the palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones. This is prepared by the conjugate addition reaction of diethyl 2-aminomalonate to alkynyl imines .
Industrial Production Methods
Industrial production methods for SL 651498 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium catalysts and specific reaction conditions would be scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
SL 651498 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in SL 651498.
Substitution: Substitution reactions, particularly involving the pyrrolidin-1-yl-carbonyl group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for amination, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of SL 651498.
Comparaison Avec Des Composés Similaires
SL 651498 is unique due to its selective action on GABA A receptor subtypes. Similar compounds include:
Abecarnil: Another β-carboline derivative with anxiolytic properties.
Gedocarnil: Structurally related to SL 651498 and used for similar research purposes.
L-838,417: An anxioselective compound in development with similar GABA receptor selectivity.
SL 651498 stands out due to its reduced potential for tolerance and dependence, making it a promising candidate for further development as a non-sedating anxiolytic drug .
Propriétés
IUPAC Name |
6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWHWWDIFGNCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045803 | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205881-86-3 | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SL-651498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SL-651498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

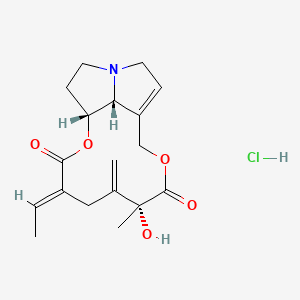
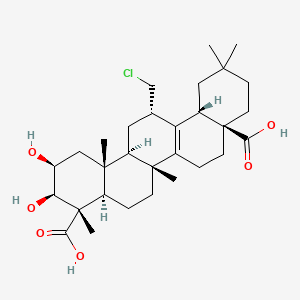
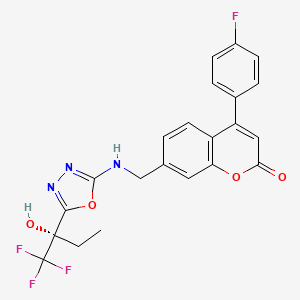
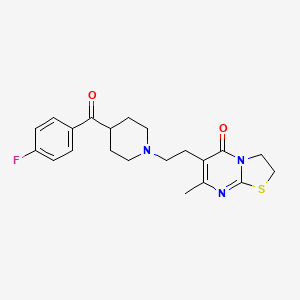
![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)
